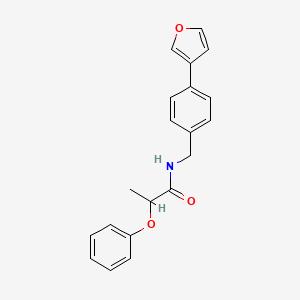

N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide

Beschreibung

N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a benzyl group substituted at the para position with a furan-3-yl moiety, linked to a propanamide backbone bearing a phenoxy group at the second carbon. This structure combines aromatic (benzyl, phenoxy) and heterocyclic (furan) components, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-15(24-19-5-3-2-4-6-19)20(22)21-13-16-7-9-17(10-8-16)18-11-12-23-14-18/h2-12,14-15H,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQOGFJBJFBIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)C2=COC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide typically involves the following steps:

Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 4-(furan-3-yl)benzyl chloride with an appropriate base.

Amidation Reaction: The benzyl intermediate is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzyl group can be reduced to a corresponding alkane.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alkanes and reduced benzyl derivatives.

Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan ring and benzyl group allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide, we analyze its structural analogs from two categories: (i) hydroxamic acid derivatives (antioxidant/chelation activity) and (ii) agrochemical benzamides (pesticidal activity). Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison

Antioxidant/Chelation Activity Analogs

Compounds like N-phenyl-2-furohydroxamic acid (11) () share the furan moiety but differ in their backbone (hydroxamic acid vs. propanamide). Hydroxamic acids are potent metal chelators and radical scavengers, as demonstrated by their efficacy in DPPH and β-carotene assays . In contrast, the absence of a hydroxamate group in N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide may reduce its metal-chelating capacity but enhance stability under physiological conditions.

Agrochemical Analogs

Pesticidal benzamides such as cyprofuram and flutolanil () exhibit structural parallels in their aromatic/heterocyclic substituents but differ in critical functional groups. For example:

- Cyprofuram contains a tetrahydrofuran-derived oxo group and cyclopropane carboxamide, enabling fungicidal activity via cellulose biosynthesis disruption . The target compound’s furan-3-yl group may offer similar heterocyclic reactivity but lacks the oxo and cyclopropane motifs critical for cyprofuram’s mode of action.

- Flutolanil uses a trifluoromethyl group and methoxy substituent for fungicidal potency, whereas the target compound’s phenoxy group may confer distinct electronic effects on target binding.

Research Findings and Hypotheses

- Antioxidant Potential: While N-phenyl-2-furohydroxamic acid (11) showed radical scavenging (IC₅₀ ~12 µM in DPPH assay) , the target compound’s phenoxy group could act as a radical-stabilizing moiety, though experimental validation is needed.

- Agrochemical Viability: The benzyl-furan motif is absent in registered pesticides (), suggesting that N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide may require derivatization (e.g., introducing electron-withdrawing groups) to enhance pesticidal activity.

Biologische Aktivität

N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The synthesis of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide typically involves the following steps:

- Formation of the Benzyl Intermediate : Reaction of 4-(furan-3-yl)benzyl chloride with a suitable base.

- Amidation Reaction : The benzyl intermediate is reacted with 2-phenoxypropanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

The biological activity of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide is attributed to its ability to interact with specific molecular targets. The furan ring and benzyl group facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.

- Anticancer Activity : Preliminary studies suggest it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

A study conducted on various derivatives of phenoxypropanamide, including N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide, demonstrated significant antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide | 32 |

| Control (standard antibiotic) | 16 |

This indicates that while the compound exhibits antimicrobial properties, it may not be as potent as established antibiotics.

Anticancer Activity

In vitro studies have indicated that N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide can inhibit the growth of various cancer cell lines, including breast and colon cancer. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results suggest that the compound has promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound induces cell death in cancer cells.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound in rat models. It was found that doses up to 100 mg/kg did not result in significant toxicity or adverse effects, indicating a favorable safety margin for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step organic synthesis typically involves coupling the furan-3-ylbenzyl moiety with 2-phenoxypropanamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDC·HCl/HOBt for activating carboxylic acid intermediates, as seen in analogous compounds .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity .

- Temperature control : Maintain 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDC·HCl, HOBt, DMF, 0°C | 65–75 | |

| Benzylation | K₂CO₃, DMF, 80°C | 70–85 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan and benzyl groups. Aromatic protons in the 6.5–8.0 ppm range validate substitution patterns .

- Mass spectrometry (HRMS) : Exact mass analysis ensures molecular integrity, with ESI+ mode detecting [M+H]⁺ ions .

- HPLC purity assessment : Reverse-phase C18 columns (ACN/water gradient) achieve >95% purity, critical for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology :

- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) .

- Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) using SAR tables:

| Substituent | Position | Activity (IC₅₀, μM) |

|---|---|---|

| -F | para | 12.3 ± 1.2 |

| -CF₃ | meta | 8.9 ± 0.9 |

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate steric/electronic properties with target binding .

Q. What strategies mitigate low yields during the final amidation step in the synthesis of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide?

- Methodology :

- Activation of carboxyl groups : Replace traditional carbodiimides with PyBOP for enhanced coupling efficiency .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate the product .

- Kinetic monitoring : Track reaction progress via TLC or in-situ IR to optimize reaction time .

Q. How can researchers design experiments to probe the mechanism of action of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide in enzyme inhibition?

- Methodology :

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target enzymes .

- Mutagenesis studies : Engineer enzyme variants to identify critical binding residues (e.g., catalytic triad mutations in hydrolases) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide across studies?

- Methodology :

- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods for solubility measurements .

- Co-solvent systems : Test DMSO/water mixtures (≤5% DMSO) to mimic physiological conditions .

- Cross-validation : Compare results with computational predictions (e.g., LogP via ChemAxon) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.